1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,19) |
InChI Key |
ISDUBAKXRSJXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Hydrazides and Formamidines
- Step 1: Synthesis of hydrazide intermediates from appropriately substituted aldehydes or ketones.
- Step 2: Cyclization with hydrazine derivatives to form the 1,2,4-triazole ring.
- Step 3: N-alkylation with 4-bromophenyl derivatives.
- Step 4: Carboxylation at the 3-position to introduce the carboxylic acid group.
- The process involves the use of hydrazides derived from 4-bromobenzoyl chloride or similar compounds.
- Cyclization is facilitated under acidic or basic conditions, often using polyphosphoric acid or potassium carbonate as catalysts.
- The carboxylation step employs carbon dioxide under pressure or via Reimer-Tiemann -type reactions.
- High regioselectivity.
- Compatibility with various substituents.
- Multi-step process requiring purification at each stage.
- Use of hazardous reagents like hydrazine derivatives.
Direct Nucleophilic Substitution and Cyclization (Patent CN113651762A)
- Step 1: Preparation of 4-bromophenyl hydrazine derivatives.
- Step 2: Reaction with methylated triazole precursors in ethanol with reflux conditions.
- Step 3: Cyclization under heating to form the triazole ring.
- Step 4: Functionalization with carbon dioxide to introduce the carboxylic acid group at the 3-position.
- The patent describes a process where 1,2,4-triazole derivatives are reacted with aryl halides (such as 4-bromobenzyl halides) under reflux.
- The reaction employs potassium hydroxide as base and ethanol as solvent.
- The carboxylic acid group is introduced via carbon dioxide fixation in the presence of lithium diisopropylamide (LDA) or potassium tert-butoxide .
Data Table 1: Reaction Conditions for Synthesis
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-bromobenzoyl chloride + hydrazine hydrate | Ethanol | Reflux | None | 85 |
| 2 | Hydrazide + methylating agent | Ethanol | Reflux | KOH | 78 |
| 3 | Cyclization with CO₂ | Tetrahydrofuran (THF) | 25°C to 50°C | LDA | 65 |
Carboxylation of 1,2,4-Triazole Derivatives (Patent US20180029999A1)
- Step 1: Synthesis of 1-substituted triazole intermediates via nucleophilic substitution.
- Step 2: Introduction of the carboxylic acid group at the 3-position through carbon dioxide fixation.
- Step 3: Alkylation at the 5-position with isobutyl groups via alkyl halides or Grignard reagents.
- The process involves reacting 1-substituted-1H-1,2,3-triazoles with carbon dioxide in the presence of potassium tert-butoxide or LDA .
- The key step is the regioselective carboxylation at the 3-position.
- Final purification involves acidification and recrystallization.
Data Table 2: Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1-Substituted triazole | THF | 0°C to 25°C | 12 hours | 70 |
| CO₂ | - | 25°C | - | - |
| Alkylation agent | Acetone | Reflux | 8 hours | 75 |
Summary of the Most Effective Preparation Route
| Step | Description | Reagents | Conditions | Remarks |
|---|---|---|---|---|
| 1 | Synthesis of 1,2,4-triazole core | Hydrazides, hydrazine derivatives | Reflux, acidic/basic catalysis | High regioselectivity |
| 2 | N-alkylation with 4-bromophenyl groups | 4-bromobenzoyl chloride | Reflux in ethanol | Efficient coupling |
| 3 | Carboxylation at 3-position | Carbon dioxide | LDA or potassium tert-butoxide, THF | Regioselective, high yield |
| 4 | Alkylation at 5-position | Isobutyl halides | Reflux in suitable solvent | Final functionalization |
Notes and Recommendations
- Reaction optimization is critical for yield and regioselectivity, especially during the carboxylation step.
- Purification techniques such as recrystallization and chromatography are necessary to obtain high-purity compounds.
- Safety considerations include handling of hydrazine derivatives and pressurized CO₂ reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The 1,2,4-triazole core distinguishes the target compound from 1,2,3-triazole analogs (e.g., –3). For example, 1,2,3-triazole derivatives often exhibit distinct pharmacological profiles due to differences in ring tautomerism and substituent positioning .
Substituent Effects
Position 1 (Aryl Group)
- Target Compound : 4-Bromophenyl (electron-withdrawing, bulky).
- Analog (): 2-Nitrophenyl (stronger electron-withdrawing effect from NO₂).
- Fenchlorazole () : 2,4-Dichlorophenyl (increased lipophilicity and pesticidal activity).
- Compound : 3,4-Dimethoxyphenyl (electron-donating methoxy groups enhance solubility).
Position 5
- Target Compound : 2-Methylpropyl (hydrophobic, contributes to lipophilicity).
- Compound : Trifluoromethyl (high electronegativity, enhances metabolic stability).
- Compound : 3,4,5-Trimethoxyphenyl (polar groups improve water solubility).
- Fenchlorazole () : Trichloromethyl (extreme lipophilicity, suited for pesticidal use).
Position 3
- Target Compound : Carboxylic acid (hydrogen-bonding, ionic interactions).
- Compound : Carboxanilide (reduced acidity, altered pharmacokinetics).
- Compound : Oxadiazole-linked triazole (modified electronic properties, antibacterial focus).
The carboxylic acid moiety is critical for interactions with enzymatic active sites or metal ions, a feature shared with antitumor agents in .
Biological Activity
1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3O2
- Molecular Weight : 300.16 g/mol
The compound features a triazole ring that contributes to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The 1H-1,2,4-triazole scaffold has been associated with lower multidrug resistance (MDR) and enhanced selectivity towards cancer cells. For instance, compounds containing the triazole moiety have shown promising results in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest in cancer cells .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The presence of the bromophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate fungal cell membranes. Studies indicate that similar triazole derivatives exhibit significant antifungal activity against various strains, including Candida spp. and Aspergillus spp., suggesting that this compound may share these properties .
Antibacterial Activity
Emerging research suggests that triazole derivatives also possess antibacterial properties. The compound's structural features may allow it to inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways. Comparative studies have shown that certain triazoles outperform traditional antibiotics in specific bacterial strains .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process may include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the bromophenyl and 2-methylpropyl groups through substitution reactions.
- Carboxylic acid functionalization to enhance solubility and biological activity.
Case Study 1: Anticancer Efficacy
In a study evaluating various triazole derivatives for anticancer activity, researchers found that compounds similar to this compound exhibited IC50 values below 10 µM against breast cancer cell lines. This suggests a potent inhibitory effect on tumor proliferation .
Case Study 2: Antifungal Potency
Another investigation focused on the antifungal properties of triazoles demonstrated that derivatives with similar structures showed significant inhibition against Candida albicans with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . This indicates a strong potential for clinical applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
